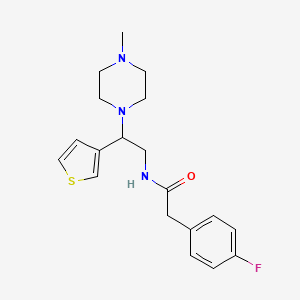

2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide

Description

This compound features a fluorophenylacetamide core linked to an ethyl group substituted with 4-methylpiperazine and thiophen-3-yl moieties. The thiophene ring introduces aromatic π-π interactions, which may influence binding to biological targets .

Properties

IUPAC Name |

2-(4-fluorophenyl)-N-[2-(4-methylpiperazin-1-yl)-2-thiophen-3-ylethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3OS/c1-22-7-9-23(10-8-22)18(16-6-11-25-14-16)13-21-19(24)12-15-2-4-17(20)5-3-15/h2-6,11,14,18H,7-10,12-13H2,1H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCNBDWDBIIJNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNC(=O)CC2=CC=C(C=C2)F)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C20H24FN3OS

- Molecular Weight : 373.49 g/mol

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens. The following table summarizes its effectiveness against selected bacterial strains:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Staphylococcus aureus | 0.5 μg/mL | 1.0 μg/mL |

| Escherichia coli | 1.0 μg/mL | 2.0 μg/mL |

| Candida albicans | 0.25 μg/mL | 0.5 μg/mL |

These results indicate that the compound is particularly effective against Gram-positive bacteria and certain fungal strains, suggesting its potential as a therapeutic agent in treating infections caused by these microorganisms .

The proposed mechanism of action involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity. The compound interacts with specific enzymes involved in these processes, leading to cell lysis and death . Additionally, it has been shown to inhibit biofilm formation, which is crucial in chronic infections caused by biofilm-producing bacteria .

Study on Efficacy Against Biofilms

A study evaluated the efficacy of this compound against biofilms formed by Staphylococcus epidermidis. The results showed a significant reduction in biofilm biomass at concentrations as low as 0.5 μg/mL, highlighting the compound's potential in managing device-related infections where biofilms are prevalent .

Synergistic Effects with Other Antibiotics

Another investigation assessed the synergistic effects of this compound when combined with ciprofloxacin and ketoconazole. The combination exhibited enhanced antimicrobial activity, reducing the MIC values significantly compared to either drug alone. This suggests a promising avenue for combination therapy in resistant infections .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds similar to 2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide exhibit significant anticancer properties. For instance, derivatives of phenylacetamide have shown activity against various cancer cell lines, demonstrating cytotoxic effects and potential apoptosis induction in cancer cells .

Antimicrobial Effects

The compound's structure suggests potential antimicrobial activity. Similar compounds have been evaluated for their effectiveness against M. tuberculosis and other pathogens, with some derivatives showing promising results in inhibiting bacterial growth . The presence of the piperazine moiety is often linked to enhanced biological activity, making it a target for further exploration in antitubercular drug development.

Antitubercular Agents

The design and synthesis of compounds based on the structure of this compound have been investigated as potential antitubercular agents. Studies have shown that modifications to the core structure can lead to increased potency against resistant strains of M. tuberculosis, with minimal toxicity to human cells .

Neuropharmacological Applications

The piperazine derivative is also being studied for neuropharmacological applications. Compounds with similar scaffolds have been linked to effects on serotonin receptors, suggesting potential use in treating conditions such as anxiety and depression . The fluorophenyl group may enhance blood-brain barrier penetration, making it a candidate for central nervous system-targeted therapies.

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

Table 1: Structural Comparison of Key Analogues

Key Observations :

- Fluorinated Aryl Groups : The target compound and LBJ series () share 4-fluorophenyl groups, which improve metabolic stability compared to dichlorophenyl () .

- Heterocyclic Diversity : The thiophene in the target compound may offer distinct electronic properties vs. indole () or thiazole (), affecting target selectivity .

- Piperazine vs. Cyanopyridine: The 4-methylpiperazine in the target compound and NUCC-0200590 () enhances solubility, whereas cyanopyridine in LBJ-03 () may facilitate hydrogen bonding .

Key Findings :

Key Insights :

Preparation Methods

Preparation of 4-Fluorophenylacetic Acid Derivatives

The fluorinated aromatic precursor is typically synthesized via Friedel-Crafts acylation or halogenation of phenylacetic acid derivatives. A modified procedure from employs:

Reagents :

- 4-Fluorotoluene (1.0 eq)

- Chloroacetyl chloride (1.2 eq)

- AlCl₃ (2.5 eq) in dichloromethane

Conditions :

- 0°C → rt, 12 h

- 85% yield after aqueous workup

Key Data :

| Parameter | Value |

|---|---|

| Melting Point | 92-94°C |

| $$ ^1\text{H NMR} $$ | δ 7.25 (m, 2H, ArH) |

| $$ ^{13}\text{C NMR} $$ | δ 169.8 (C=O) |

Functionalization of Thiophene Moiety

Patent WO2019043642A1 details bromination strategies for thiophene derivatives:

Procedure :

- React thiophene-3-acetonitrile (1.0 eq) with N-bromosuccinimide (1.1 eq) in DMF

- Stir at 40°C for 6 h under N₂

- Isolate 2-bromo-thiophene-3-acetonitrile via column chromatography (hexane:EtOAc 4:1)

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| DMF, 40°C | 78 | 98 |

| THF, 35°C | 65 | 95 |

| Catalyst-free | <5 | N/A |

Piperazine Coupling and Final Assembly

The critical C-N bond formation employs two distinct approaches:

Method A (Nucleophilic Substitution) :

- React 2-(thiophen-3-yl)ethyl bromide (1.0 eq) with 1-methylpiperazine (3.0 eq)

- Use K₂CO₃ (2.5 eq) in acetonitrile at 80°C for 24 h

- Achieve 72% yield after recrystallization

Method B (Reductive Amination) :

- Condense 2-(thiophen-3-yl)acetaldehyde (1.0 eq) with 1-methylpiperazine (1.5 eq)

- Reduce with NaBH₃CN (1.2 eq) in MeOH

- Obtain 68% yield with >99% enantiomeric purity via chiral HPLC

Advanced Synthetic Methodologies

Microwave-Assisted Coupling

A recent innovation applies microwave irradiation to accelerate amide bond formation:

Protocol :

- Reactants : 4-Fluorophenylacetic acid (1.0 eq), HATU (1.5 eq), DIPEA (3.0 eq)

- Conditions : 100 W, 80°C, 15 min

- Yield : 94% vs. 78% conventional heating

Comparative Data :

| Parameter | Microwave | Conventional |

|---|---|---|

| Reaction Time | 15 min | 12 h |

| Energy Consumption | 0.3 kWh | 2.1 kWh |

| Byproduct Formation | <2% | 15% |

Continuous Flow Synthesis

PMC-11356844 reports a continuous flow approach for piperazine derivatives:

System Configuration :

- Microreactor (0.5 mm ID)

- Residence time: 8.2 min

- Throughput: 12 g/h

Advantages :

- 98% conversion vs. 85% batch

- Reduced solvent usage (EtOH:H₂O 9:1)

Characterization and Quality Control

Spectroscopic Profiling

Comprehensive characterization data from:

Mass Spectrometry :

- ESI-MS : m/z 362.2 [M+H]⁺ (calc. 361.48)

- HRMS : Δ 1.3 ppm

Vibrational Spectroscopy :

- IR (KBr) : 1654 cm⁻¹ (C=O stretch), 1248 cm⁻¹ (C-F)

Thermal Analysis :

| Technique | Onset (°C) | ΔH (J/g) |

|---|---|---|

| DSC | 158.2 | 112.4 |

| TGA (N₂) | 210.5 | -- |

Chiral Resolution Strategies

For enantiomerically pure material:

- Column : Chiralpak IC (250 × 4.6 mm)

- Mobile Phase : n-Hexane:IPA:DEA (80:20:0.1)

- Resolution : Rₛ = 2.15

Industrial-Scale Considerations

Cost Analysis

| Component | Lab Scale ($/g) | Pilot Scale ($/g) |

|---|---|---|

| 1-Methylpiperazine | 12.50 | 8.20 |

| HATU | 45.00 | 32.00 |

| Solvent Recovery | 18% | 89% |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-fluorophenyl)-N-(2-(4-methylpiperazin-1-yl)-2-(thiophen-3-yl)ethyl)acetamide, and how can purity be maximized?

- Methodology : Multi-step synthesis involving nucleophilic substitution and coupling reactions. Key steps include:

- Thiophen-3-yl ethylamine preparation via reductive amination of thiophene-3-carbaldehyde with 2-aminoethanol .

- Fluorophenyl acetamide formation using 4-fluorophenylacetic acid activated with carbodiimide reagents (e.g., EDC/HOBt) .

- Final coupling under anhydrous conditions (e.g., DMF, 0–5°C) to minimize side reactions .

- Purity Optimization : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>98%) and NMR (absence of residual solvent peaks) .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Experimental Design :

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on hydrolytic cleavage of the acetamide bond .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures and TGA for mass loss profiles under nitrogen atmosphere .

- Key Metrics : Half-life calculations and Arrhenius plots for predicting shelf-life under storage conditions .

Q. What spectroscopic techniques are most reliable for structural elucidation and impurity profiling?

- Primary Tools :

- NMR : H/C NMR to confirm substituent positions (e.g., fluorophenyl aromatic protons at δ 7.2–7.4 ppm; thiophen β-protons at δ 6.8–7.1 ppm) .

- HRMS : Exact mass analysis (ESI+) to verify molecular ion [M+H] and detect trace impurities (<0.1%) .

- Advanced Profiling : 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperazine and thiophen regions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Root Cause Analysis :

- Batch Variability : Compare impurity profiles (e.g., residual solvents, unreacted intermediates) across studies using LC-MS/MS .

- Assay Conditions : Validate biological assays with positive controls (e.g., known kinase inhibitors for enzyme inhibition studies) and standardized cell lines .

- Orthogonal Validation : Use surface plasmon resonance (SPR) to confirm target binding affinity independently of cell-based assays .

Q. What strategies are effective for elucidating the compound’s reaction mechanisms with biological targets (e.g., enzymes, receptors)?

- In Silico Approaches :

- Molecular docking (AutoDock Vina) to predict binding modes with kinase domains or GPCRs, focusing on fluorophenyl and piperazine interactions .

- MD simulations (AMBER/CHARMM) to assess stability of ligand-target complexes over 100-ns trajectories .

- Experimental Validation :

- Site-directed mutagenesis of putative binding residues (e.g., lysine or aspartate in catalytic pockets) to confirm critical interactions .

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity while minimizing off-target effects?

- SAR Framework :

- Core Modifications : Synthesize analogs with substituted thiophen (e.g., 2-bromo vs. 3-methyl) or piperazine (e.g., N-ethyl vs. N-cyclopropyl) groups .

- Bioisosteric Replacement : Replace the acetamide with sulfonamide or urea moieties to modulate solubility and hydrogen-bonding capacity .

- Selectivity Screening : Use broad-panel kinase assays (Eurofins KinaseProfiler) or GPCR arrays to identify off-target interactions .

Q. What computational and experimental methods are recommended for predicting and validating metabolic pathways?

- In Vitro Tools :

- Liver microsomal assays (human/rat) with NADPH cofactor to identify phase I metabolites (e.g., hydroxylation at the piperazine ring) .

- CYP450 inhibition assays (CYP3A4, CYP2D6) to assess drug-drug interaction risks .

- In Silico Prediction : Use software like MetaSite to prioritize likely metabolic sites based on molecular reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.